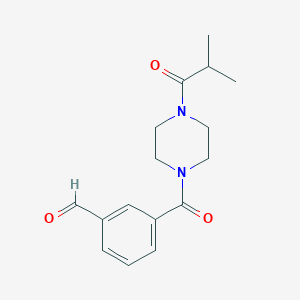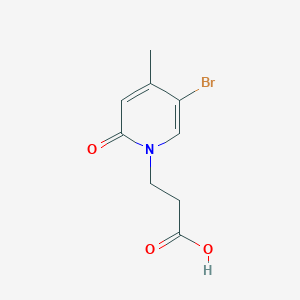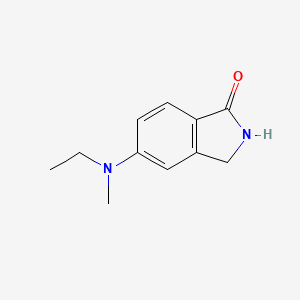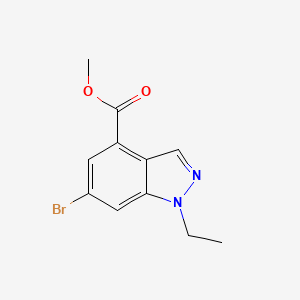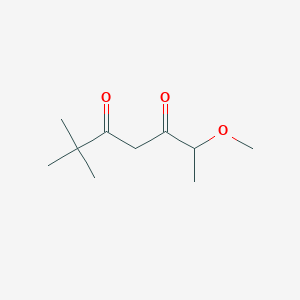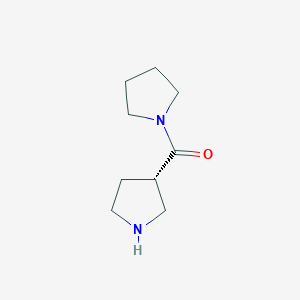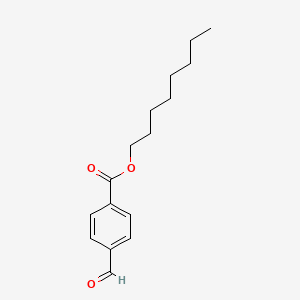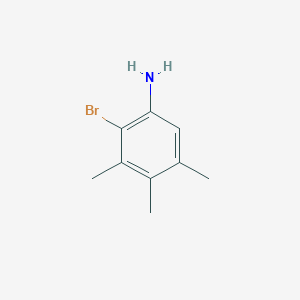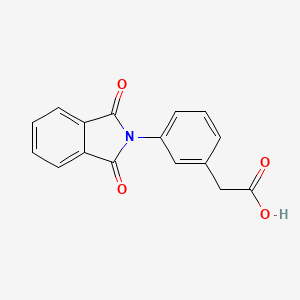
Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-: is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with an acetic acid group and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline to form the isoindole structure, followed by the introduction of the phenylacetic acid moiety through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the isoindole ring, potentially converting the dioxo groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is investigated for its therapeutic properties. It may serve as a lead compound for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.
Comparación Con Compuestos Similares
Phthalic Acid Derivatives: Compounds like phthalic acid and its derivatives share structural similarities with the isoindole moiety.
Phenylacetic Acid Derivatives: Compounds such as phenylacetic acid and its substituted forms are structurally related to the phenylacetic acid moiety.
Uniqueness: What sets Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- apart is the combination of the isoindole and phenylacetic acid structures, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler analogs.
Propiedades
Número CAS |
178933-91-0 |
|---|---|
Fórmula molecular |
C16H11NO4 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
2-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H11NO4/c18-14(19)9-10-4-3-5-11(8-10)17-15(20)12-6-1-2-7-13(12)16(17)21/h1-8H,9H2,(H,18,19) |
Clave InChI |
KWTMJJGYSVVGFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
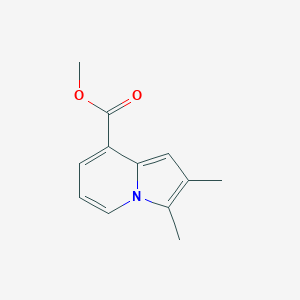

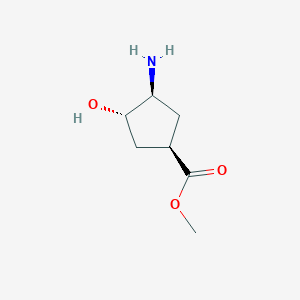
![1-[6-chloro-2-(morpholin-4-yl)pyrimidin-4-yl]-2-(difluoromethyl)-1H-benzimidazole](/img/structure/B8453430.png)
